cyanidin 3-O-rutinoside betaine
Description
Classification and Chemical Nomenclature of Cyanidin (B77932) 3-O-Rutinoside Betaine (B1666868)
Cyanidin 3-O-rutinoside betaine is classified as an oxonium betaine. nih.gov It is the conjugate base of cyanidin 3-O-rutinoside, which is formed by the selective deprotonation of the 5-hydroxy group on the chromene ring. nih.gov This compound is a member of the anthocyanin family, a class of water-soluble pigments responsible for the red, purple, and blue colors in many flowers, fruits, and vegetables. nih.govgoogle.com
The systematic IUPAC name for this compound is 2-(3,4-dihydroxyphenyl)-5-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-7-one. nih.gov
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| Molecular Formula | C27H30O15 |
| Molecular Weight | 594.5 g/mol |
| ChEBI ID | CHEBI:58546 |
| PubChem CID | 29232 |
Data sourced from PubChem. nih.gov
Contextualization within Anthocyanin and Flavonoid Research
This compound holds a specific position within the vast landscape of flavonoid and anthocyanin research. Flavonoids are a diverse group of plant secondary metabolites characterized by a benzo-γ-pyrone structure. google.com This broad category is further divided into several subgroups, including flavones, flavonols, and anthocyanins, based on the oxidation state of the central C ring and other structural variations. google.com
Anthocyanins are distinguished by the presence of a positively charged flavylium (B80283) cation core. Cyanidin 3-O-rutinoside, the conjugate acid of the betaine form, is a glycosylated anthocyanin. nih.govnih.gov Specifically, it is a rutinoside, meaning it has a rutinose sugar molecule (composed of rhamnose and glucose) attached to the cyanidin aglycone at the 3-position. nih.gov The betaine form is the major species present at a neutral pH of 7.3. nih.gov
Significance of this compound in Natural Product Chemistry and Biological Systems
The significance of this compound in natural product chemistry stems from its presence in various edible plants, including blackcurrants (Ribes nigrum) and mashua (Tropaeolum tuberosum). nih.gov Its chemical structure, combining a flavonoid backbone with a betaine moiety, contributes to its unique physicochemical properties and potential biological activities.
In the realm of biological systems, research has begun to explore the potential effects of this compound. For instance, in the context of SARS-CoV-2 research, this compound was investigated for its potential to interact with viral proteins. jhbmi.irunsoed.ac.id One study noted its ability to form a hydrogen bond with the Cys145 residue of the main protease (Mpro), a crucial enzyme for viral replication. jhbmi.ir Another virtual screening study identified it as a potential ligand for the 3CL-Pro protein of SARS-CoV-2. unsoed.ac.id
Furthermore, research into an herbal formula, mSJH, which contains cyanidin-3-O-rutinoside and betaine among other compounds, has suggested potential benefits in alleviating hepatic steatosis (fatty liver). researchgate.net The study indicated that betaine, as a component, is known for its inhibitory effects on the development of fatty liver. researchgate.net
Table 2: Summary of Selected Research on this compound
| Research Area | Key Finding | Reference |
|---|---|---|
| Antiviral Research | Capable of forming a hydrogen bond with Cys145 of the SARS-CoV-2 Mpro protein. | jhbmi.ir |
| Antiviral Research | Identified as a potential ligand for the 3CL-Pro protein of SARS-CoV-2 in a virtual screening study. | unsoed.ac.id |
| Metabolic Research | A component of the mSJH formula, where betaine is noted for its potential to inhibit fatty liver development. | researchgate.net |
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| Adipate |
| Anthocyanins |
| Atractylenolide II |
| Atractylodin |
| Aurones |
| Betaine |
| Chalcones |
| Conophylline |
| Coumarin |
| Cyanidin |
| Cyanidin 3-O-rutinoside |
| This compound |
| Cys145 |
| Emodin |
| Flavanols |
| Flavanones |
| Flavones |
| Flavonoids |
| Flavonols |
| Glutarate |
| Hydroxycoumarins |
| Isoflavones |
| Kukoamine A |
| Leptin |
| Lycorine |
| Myricetin |
| Proanthocyanidins |
| Saikosaponin B2 |
| Scutellarein |
| Succinate |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H30O15 |
|---|---|
Molecular Weight |
594.5 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-7-one |
InChI |
InChI=1S/C27H30O15/c1-9-19(32)21(34)23(36)26(39-9)38-8-18-20(33)22(35)24(37)27(42-18)41-17-7-12-14(30)5-11(28)6-16(12)40-25(17)10-2-3-13(29)15(31)4-10/h2-7,9,18-24,26-27,29-37H,8H2,1H3/t9-,18+,19-,20+,21+,22-,23+,24+,26+,27+/m0/s1 |
InChI Key |
PPAXMTJDCPPZTL-FXCAAIILSA-N |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=O)C=C(C4=C3)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=O)C=C(C4=C3)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=O)C=C(C4=C3)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Occurrence and Distribution in Botanical Sources
Identification and Quantification in Specific Plant Species
This anthocyanin is a key colorant in numerous edible and ornamental plants. Its concentration can vary significantly between different species and even between cultivars of the same species.
Cyanidin (B77932) 3-O-rutinoside is prominently found in the Rosaceae family, particularly within the genus Rubus (blackberries and raspberries) and Prunus (cherries). nih.govmdpi.comnih.govmdpi.comnih.gov It is also a significant component in the Grossulariaceae family, especially in Ribes nigrum (blackcurrant). researchgate.netnih.gov The Tropaeolaceae family, with Tropaeolum tuberosum (mashua), also reports the presence of this compound. researchgate.net Other notable occurrences include certain species in the Sapindaceae family (Acer genus) and the Magnoliaceae family (Michelia crassipes). frontiersin.orgnih.gov
Table 1: Concentration of Cyanidin 3-O-Rutinoside in Various Plant Species
| Botanical Family | Genus | Species | Common Name | Concentration (mg/100g fresh weight) |
|---|---|---|---|---|
| Rosaceae | Rubus | fruticosus | Blackberry | Present |
| Rosaceae | Rubus | occidentalis | Black Raspberry | Present nih.govnih.gov |
| Rosaceae | Prunus | avium | Sweet Cherry | Variable mdpi.com |
| Grossulariaceae | Ribes | nigrum 'Ben Lomond' | Blackcurrant | 15.64 nih.gov |
| Grossulariaceae | Ribes | nigrum 'Titania' | Blackcurrant | 19.33 nih.gov |
| Rosaceae | Ribes | rubrum | Red Currant | Present nih.gov |
The accumulation of cyanidin 3-O-rutinoside is highly tissue-specific, primarily occurring in the epidermal layers of fruits and flowers, which are most visible to pollinators and seed dispersers. In fruits like apples, anthocyanins, including cyanidin derivatives, are concentrated in the peel. nih.gov In leafy plants such as lettuce and roselle, these pigments can be found in the leaves and stems, with concentrations varying between these tissues. mdpi.comfrontiersin.org For instance, in some lettuce varieties, certain cyanidin derivatives are present in the stems but not the leaves. frontiersin.org In tartary buckwheat, cyanidin 3-O-rutinoside accumulates in both stems and leaves. researchgate.nettandfonline.com Research on Michelia crassipes has focused on its concentration within the flower's tepals. nih.gov This tissue-specific accumulation is a genetically controlled process that dictates the visual characteristics of the plant.
Factors Influencing Biosynthesis and Accumulation Levels
The concentration of cyanidin 3-O-rutinoside betaine's precursor in plants is not static; it is dynamically influenced by a combination of genetic predispositions and external environmental cues.
The biosynthesis of all anthocyanins is governed by a series of structural genes that encode the necessary enzymes for their production. The expression of these genes is, in turn, controlled by regulatory genes, most notably transcription factors from the MYB, bHLH, and WD40 protein families. phcog.com The specific combination and expression levels of these genes are what lead to the differences in anthocyanin profiles and concentrations observed between different plant species and cultivars. nih.gov For example, studies on various berry fruits have shown significant variation in the content of cyanidin 3-O-rutinoside among different cultivars, highlighting the strong genetic basis for its accumulation. nih.gov In Prunus tomentosa, specific structural genes such as PtANS, PtUFGT, and PtGST11 have been identified as important for the synthesis of cyanidin 3-O-rutinoside, which is a major contributor to its fruit color. phcog.com
Environmental conditions play a crucial role in modulating the biosynthesis of cyanidin 3-O-rutinoside. Abiotic stressors, in particular, are known to significantly upregulate its production as a protective mechanism for the plant.
Light: Light is a primary factor influencing anthocyanin accumulation. Insufficient light can lead to a dramatic decrease in the levels of cyanidin 3-O-rutinoside. researchgate.net Conversely, exposure to ultraviolet (UV) radiation has been shown to increase the ratio of cyanidin 3-O-rutinoside to other anthocyanins in tartary buckwheat, suggesting a specific role in UV protection. researchgate.nettandfonline.comresearchgate.net
Temperature: Low temperatures can induce the accumulation of anthocyanins. nih.gov However, the effect of temperature is often intertwined with light conditions. For example, in "Fuji" apples, low nighttime temperatures combined with low light intensity resulted in greater anthocyanin accumulation than low temperatures with intense sunlight, which can cause photooxidative damage. frontiersin.orgnih.gov
Drought Stress: Water deficit is another significant stressor that can enhance anthocyanin production. Studies on tobacco, lettuce, and roselle have demonstrated that drought stress leads to an increased accumulation of anthocyanins, including cyanidin derivatives. nih.govmdpi.comnih.govfrontiersin.org This is considered an adaptive response to mitigate oxidative damage caused by drought.
Agronomic Practices: Certain agricultural treatments can also influence the concentration of this compound. For instance, the pre-harvest application of melatonin (B1676174) on sweet cherry trees has been shown to affect the levels of individual anthocyanins, including cyanidin 3-O-rutinoside. mdpi.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Cyanidin 3-O-rutinoside betaine (B1666868) |
| Cyanidin 3-O-rutinoside |
| Cyanidin |
| Cyanidin-3-O-glucoside |
| Delphinidin |
| Pelargonidin |
| Peonidin (B1209262) |
| Malvidin |
| Petunidin |
| Cyanidin 3-O-galactoside |
| Quercetin-3-glycoside |
| Cyanidin 3-(6''-acetylglucoside) |
| Peonidin 3-O-glucoside |
| Cyanidin 3-O-(6'-O-malonylglucoside) |
| Cyanidin 3-O-sambubioside |
| Delphinidin 3-O-glucoside |
| Melatonin |
| Jasmonic acid |
| Abscisic acid (ABA) |
| Auxins |
Biosynthesis and Metabolic Pathways of Cyanidin 3 O Rutinoside Betaine
De Novo Biosynthesis of Anthocyanin Aglycones
The core of the molecule, the cyanidin (B77932) aglycone, is synthesized via the flavonoid branch of the phenylpropanoid pathway. frontiersin.orgmdpi.com This pathway starts with the amino acid phenylalanine and involves a series of enzymatic reactions to construct the characteristic C6-C3-C6 flavonoid skeleton. mdpi.comnih.gov
The synthesis of the cyanidin aglycone, the chromophore of the molecule, begins with the general phenylpropanoid pathway. mdpi.com Phenylalanine is converted into p-coumaroyl-CoA, which serves as the entry point into flavonoid-specific biosynthesis. nih.govnih.gov This molecule undergoes condensation with three molecules of malonyl-CoA to form naringenin (B18129) chalcone (B49325), a reaction that marks the beginning of the flavonoid pathway. frontiersin.orgmdpi.com
A sequence of enzymatic steps then modifies this initial structure. Naringenin chalcone is isomerized to the flavanone (B1672756) naringenin. nih.govnih.gov Naringenin can then be hydroxylated to produce eriodictyol (B191197). nih.gov These flavanones are subsequently converted into dihydroflavonols, such as dihydrokaempferol (B1209521) and dihydroquercetin (from eriodictyol), which are key branch-point intermediates. mdpi.comnih.govnih.gov Dihydroquercetin is the direct precursor for the synthesis of the cyanidin aglycone. mdpi.comnih.gov
Table 1: Key Intermediates in the Upstream Flavonoid Pathway Leading to Cyanidin
| Intermediate Compound | Precursor | Key Enzyme(s) |
|---|---|---|
| Cinnamic Acid | L-Phenylalanine | Phenylalanine Ammonia-Lyase (PAL) |
| p-Coumaric Acid | Cinnamic Acid | Cinnamate-4-Hydroxylase (C4H) |
| p-Coumaroyl-CoA | p-Coumaric Acid | 4-Coumarate-CoA Ligase (4CL) |
| Naringenin Chalcone | p-Coumaroyl-CoA + 3x Malonyl-CoA | Chalcone Synthase (CHS) |
| Naringenin | Naringenin Chalcone | Chalcone Isomerase (CHI) |
| Eriodictyol | Naringenin | Flavanone 3'-Hydroxylase (F3'H) |
| Dihydroquercetin | Eriodictyol | Flavanone 3-Hydroxylase (F3H) |
| Leucocyanidin | Dihydroquercetin | Dihydroflavonol 4-Reductase (DFR) |
| Cyanidin (aglycone) | Leucocyanidin | Anthocyanidin Synthase (ANS) |
The biosynthesis of the cyanidin aglycone is governed by a series of well-characterized enzymes. These enzymes often act in complexes and their expression is tightly regulated at the transcriptional level, frequently induced by developmental cues or environmental stress. nih.govresearchgate.netnih.gov
Chalcone Synthase (CHS): This enzyme catalyzes the first committed step in flavonoid biosynthesis. nih.govmdpi.com It performs a sequential condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone. mdpi.comnih.gov As the gatekeeper enzyme, CHS is a critical point of regulation for the entire pathway. nih.govmdpi.com
Chalcone Isomerase (CHI): CHI catalyzes the intramolecular cyclization of the bicyclic naringenin chalcone into the tricyclic (2S)-flavanone, naringenin. nih.govresearchgate.net This step is crucial for establishing the core flavonoid structure.
Flavanone 3-Hydroxylase (F3H): This enzyme introduces a hydroxyl group at the 3-position of the C-ring of flavanones like naringenin and eriodictyol to create dihydroflavonols. nih.gov
Flavonoid 3'-Hydroxylase (F3'H): This enzyme is responsible for the hydroxylation of the B-ring at the 3' position, converting naringenin to eriodictyol and dihydrokaempferol to dihydroquercetin. nih.gov The hydroxylation pattern of the B-ring is a key determinant of the final anthocyanidin's color.
Dihydroflavonol 4-Reductase (DFR): DFR reduces the keto group at the 4-position of dihydroflavonols to produce flavan-3,4-diols, also known as leucoanthocyanidins. nih.govnih.gov Specifically, it converts dihydroquercetin into leucocyanidin.
Anthocyanidin Synthase (ANS): Also known as leucoanthocyanidin dioxygenase (LDOX), ANS catalyzes the oxidation of leucoanthocyanidins to form the corresponding colored anthocyanidins. nih.govnih.govcreative-proteomics.com This step creates the unstable cyanidin cation.
Flavonoid 3-O-Glucosyltransferase (3GT): Immediately following the synthesis of the unstable cyanidin aglycone, glycosylation is essential for stabilization. nih.govnih.gov Flavonoid 3-O-glucosyltransferase is a key enzyme that transfers a glucose molecule from UDP-glucose to the 3-hydroxyl group of the cyanidin aglycone. frontiersin.orgnih.gov This reaction is considered a final step in producing the first stable anthocyanin molecules in the cell. mdpi.comnih.gov
Table 2: Key Enzymes in Cyanidin Aglycone Biosynthesis
| Enzyme | Abbreviation | Function |
|---|---|---|
| Chalcone Synthase | CHS | Catalyzes the formation of naringenin chalcone, the first step in flavonoid synthesis. nih.govnih.gov |
| Chalcone Isomerase | CHI | Isomerizes chalcones into flavanones. nih.govresearchgate.net |
| Flavanone 3-Hydroxylase | F3H | Hydroxylates flavanones to produce dihydroflavonols. nih.gov |
| Flavonoid 3'-Hydroxylase | F3'H | Hydroxylates the B-ring, determining the type of anthocyanidin. nih.gov |
| Dihydroflavonol 4-Reductase | DFR | Reduces dihydroflavonols to colorless leucoanthocyanidins. nih.govnih.gov |
| Anthocyanidin Synthase | ANS | Oxidizes leucoanthocyanidins to colored anthocyanidins. nih.govcreative-proteomics.com |
| Flavonoid 3-O-Glucosyltransferase | 3GT / UFGT | Transfers a glucose moiety to the 3-OH position of the anthocyanidin, stabilizing the molecule. frontiersin.orgnih.gov |
Glycosylation and Rutinoside Moiety Formation
Glycosylation is a critical modification that increases the stability and water solubility of the cyanidin aglycone. nih.govresearchgate.netmdpi.com The formation of cyanidin 3-O-rutinoside involves a two-step glycosylation process at the 3-hydroxyl position. First, a glucose molecule is attached, followed by the addition of a rhamnose molecule to the glucose.
The formation of the rutinose (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose) moiety requires the sequential action of two distinct glycosyltransferases. wikipedia.org
UDP-Glucose:Flavonoid 3-O-Glucosyltransferase (3GT): As mentioned previously, this enzyme catalyzes the initial glucosylation step. It transfers glucose from a UDP-glucose donor to the 3-hydroxyl group of the newly formed cyanidin aglycone, yielding cyanidin 3-O-glucoside. frontiersin.orgnih.gov This is the most common and primary glycosylation step for anthocyanins. mdpi.com
Anthocyanin 3-O-glucoside L-rhamnosyltransferase: Following the initial glucosylation, a second enzyme is required to attach rhamnose to the glucose moiety. Based on the biosynthesis of the flavonol rutin (B1680289) (quercetin-3-O-rutinoside), this step is catalyzed by a flavonoid 3-O-glucoside L-rhamnosyltransferase. wikipedia.org This enzyme specifically recognizes the anthocyanin 3-O-glucoside as its substrate and transfers a rhamnose unit from a UDP-rhamnose donor to the 6-position of the glucose, forming the final rutinoside linkage.
Formation of the Betaine (B1666868) Form: Deprotonation and Charge Distribution
Cyanidin 3-O-rutinoside betaine is the conjugate base of cyanidin 3-O-rutinoside. nih.govebi.ac.uk Its formation is not an enzymatic process but a pH-dependent chemical transformation involving the deprotonation of one of the hydroxyl groups on the flavonoid's A-ring. nih.govebi.ac.uk
At low pH (typically below 3), the molecule exists predominantly as the red-colored flavylium (B80283) cation. researchgate.net As the pH increases into the neutral range, the flavylium cation undergoes hydration and proton transfer reactions. rsc.org Specifically, the betaine form arises from the deprotonation of the hydroxyl group at the C5 position of the chromene ring. nih.govebi.ac.uk This results in a quinoidal base structure, which is an oxonium betaine. This form is characterized by a negative charge on the oxygen at the C5 position and the persistent positive charge on the heterocyclic oxygen atom, giving the molecule a net neutral charge. The this compound is the major molecular species present at a physiological pH of 7.3. nih.govebi.ac.uk This structural change is often associated with a color shift from red to violet or blue. researchgate.net
Post-Biosynthetic Modifications and Conjugations
After the core structure of cyanidin 3-O-rutinoside is formed, it can undergo further enzymatic modifications, leading to a vast diversity of related anthocyanin structures. These modifications can enhance stability and modulate color. nih.govresearchgate.net
Common post-biosynthetic modifications include:
Acylation: Acyl groups, from either aliphatic sources (like malonic acid) or aromatic sources (like p-coumaric or caffeic acids), can be attached to the sugar moieties of the anthocyanin. nih.govresearchgate.netmdpi.com This acylation often increases the stability of the molecule. mdpi.com
Methylation: Methyl groups can be added to the hydroxyl groups on the B-ring of the cyanidin core, a reaction catalyzed by O-methyltransferases (OMTs). nih.gov This would convert cyanidin derivatives into peonidin (B1209262) derivatives.
Further Glycosylation: Additional sugar units can be attached to other hydroxyl groups on the aglycone or to the existing rutinoside moiety. For instance, the enzyme UDP-D-glucose:cyanidin 3-O-rutinoside 5-O-glucosyltransferase catalyzes the addition of a glucose molecule to the 5-hydroxyl position of cyanidin 3-O-rutinoside, forming cyanidin 3-O-rutinoside 5-O-beta-D-glucoside. h-its.org
These modifications contribute significantly to the chemical diversity and stability of anthocyanins found in nature. nih.gov
Acylation Patterns and Enzymatic Modification
Acylation is a key modification process for anthocyanins, including cyanidin 3-O-rutinoside, enhancing their stability and altering their chemical properties. nih.gov This process involves the addition of an acyl group, typically from aliphatic or aromatic acids, to the glycosyl moieties of the anthocyanin structure. nih.govresearchgate.net Enzymatic acylation is considered a more effective method than chemical acylation for improving anthocyanin stability due to its high specificity and efficiency under mild reaction conditions. researchgate.netnih.gov
Enzymes such as acyltransferases (ATs) catalyze the acylation of anthocyanins. researchgate.net These reactions can be categorized as direct acylation or transesterification. nih.gov In direct acylation, fatty acids or phenolic acids serve as acyl donors, while in transesterification, vinyl esters of these acids are used. nih.gov The choice of enzyme, acyl donor, and reaction medium significantly influences the degree and outcome of the acylation. nih.gov
Studies have demonstrated the successful enzymatic acylation of cyanidin-based anthocyanins. For instance, cyanidin-3-O-glucoside (C3G), a closely related compound, has been acylated using various acyl donors like methyl n-octanoate and methyl salicylate, catalyzed by enzymes such as Novozyme 435. mdpi.comresearchgate.net The resulting acylated anthocyanins show improved thermostability and photostability. mdpi.comresearchgate.net Similar principles apply to cyanidin 3-O-rutinoside, where acylation can occur on the hydroxyl groups of the rutinose sugar. For example, an anthocyanin 3-O-rutinoside-4'''-hydroxycinnamoyl transferase from Solanum lycopersicum has been shown to produce aromatically acylated cyanidin 3-O-(6''-O-coumaroyl) rutinoside. nih.gov
Table 1: Studies on Enzymatic Acylation of Cyanidin Glycosides
| Anthocyanin Substrate | Acyl Donor | Enzyme | Key Findings | Reference |
|---|---|---|---|---|
| Cyanidin-3-O-glucoside (C3G) | Methyl n-octanoate | Novozyme 435 | Successful acylation, improved thermostability and photostability. | mdpi.comresearchgate.net |
| Cyanidin-3-O-glucoside (C3G) | Methyl salicylate | Novozyme 435 | Higher stability compared to C3G, altered antioxidant properties. | mdpi.comresearchgate.net |
| Cyanidin-3-O-rutinoside | Hydroxycinnamic acids | Anthocyanin 3-O-rutinoside-4'''-hydroxycinnamoyl transferase | Production of aromatically acylated derivatives like cyanidin 3-O-(6''-O-coumaroyl) rutinoside. | nih.gov |
| Cyanidin-3-O-glucoside (C3G) from black rice bran | Fatty acids (e.g., caprylic acid) | Lipase | Increased lipophilicity and thermal stability of the resulting conjugate (C3G-C8). | nih.gov |
Isolation, Purification, and Advanced Analytical Methodologies
Extraction Protocols from Complex Botanical Matrices
The initial and one of the most critical stages in the study of cyanidin (B77932) 3-O-rutinoside is its effective extraction from plant materials. The choice of extraction method and solvent system significantly impacts the yield and purity of the final extract.
Conventional solid-liquid extraction using polar solvents remains a widely employed technique for obtaining cyanidin 3-O-rutinoside. nih.gov The selection of an appropriate solvent is paramount, as these polar molecules are most effectively dissolved in polar media. isca.in Commonly used solvents include methanol, ethanol (B145695), acetone, and water, or mixtures thereof. nih.gov To enhance the stability of the anthocyanin, which exists as the flavylium (B80283) cation in acidic conditions, the extraction solvents are often acidified. nih.gov Weak acids like formic acid, citric acid, or acetic acid are generally preferred, as strong acids can lead to the degradation of the anthocyanin structure. nih.gov
The optimization of solvent composition and other extraction parameters is crucial for maximizing recovery. Studies have shown that aqueous mixtures of organic solvents are often more efficient than mono-solvent systems. For instance, in the extraction of anthocyanins from elderberry, a 50% ethanol-water mixture yielded the highest content of total anthocyanins compared to pure water or pure ethanol. mdpi.com Similarly, research on fig skin demonstrated that solvent saturation could occur at high solid-to-liquid ratios, negatively impacting the extraction of cyanidin-3-rutinoside (B1257026). nih.gov
Table 1: Comparison of Solvent Systems for Cyanidin 3-O-rutinoside Extraction This table is interactive. You can sort and filter the data by clicking on the headers.
| Botanical Source | Solvent System | Key Findings | Reference(s) |
|---|---|---|---|
| Strawberries | Acidified Methanol (0.1% HCl) | Higher anthocyanin yield compared to acidified water, acetone, or ethanol. | mdpi.com |
| Elderberry | 50% Ethanol (aq.) | Highest recovery of total anthocyanins compared to other ethanol concentrations. | mdpi.com |
| Blackberries | Ethanol and Water (100°C) | Identified as the best solvents for pressurized liquid extraction. | |
| Litchi Pericarp | 54.1% Ethanol (aq.) | Optimal concentration for ultrasound-assisted extraction. | rsc.orgresearchgate.net |
| Fig Skin | Acidified Ethanol (pH 3) | High solid-to-liquid ratios led to solvent saturation and decreased yield. | nih.gov |
To overcome the limitations of conventional methods, such as long extraction times and the use of large volumes of organic solvents, several emerging technologies have been developed and optimized for the extraction of anthocyanins like cyanidin 3-O-rutinoside.
Ultrasound-Assisted Extraction (UAE) utilizes the energy from ultrasonic waves to create acoustic cavitation, which disrupts plant cell walls and enhances mass transfer, leading to more efficient and rapid extraction. nih.gov The optimization of UAE parameters is critical for maximizing the yield. A study on the extraction of cyanidin 3-O-rutinoside from litchi pericarp identified the optimal conditions as an ultrasonic power of 240 W, an extraction time of 34.5 minutes, and an ethanol concentration of 54.1%. rsc.orgresearchgate.net Similarly, optimal UAE conditions for red raspberry anthocyanins, including cyanidin-3-rutinoside, were a solvent-to-material ratio of 4:1 (mL/g), an extraction time of 200 seconds, and an ultrasonic power of 400 W. nih.gov
Other advanced methods include microwave-assisted extraction (MAE), supercritical fluid extraction (SFE), and pressurized liquid extraction (PLE). mdpi.com These techniques offer advantages such as reduced solvent consumption, shorter extraction times, and improved extraction efficiency. For example, a study on blackberries highlighted pressurized liquid extraction with ethanol and water at 100°C as a highly effective method.
Table 2: Optimized Parameters for Ultrasound-Assisted Extraction (UAE) of Cyanidin 3-O-rutinoside This table is interactive. You can sort and filter the data by clicking on the headers.
| Botanical Source | Ultrasonic Power (W) | Extraction Time (min) | Solvent | Key Outcome | Reference(s) |
|---|---|---|---|---|---|
| Litchi Pericarp | 240 | 34.5 | 54.1% Ethanol | Maximized yield of cyanidin 3-rutinoside. | rsc.orgresearchgate.net |
| Red Raspberry | 400 | 3.33 (200s) | Ethanol/Water | Achieved ~78% recovery of total anthocyanins. | nih.gov |
| Malus 'Royalty' Fruits | 300 | 40 | 70% Ethanol with 0.4% Formic Acid | Optimized for highest anthocyanin yield. | mdpi.com |
| Raspberry Wine Residues | 290 | 30 | Pectinase-assisted | Maximized anthocyanin yield and efficiency. | researchgate.net |
Comprehensive Structural Elucidation and Characterization
The definitive identification and structural characterization of cyanidin 3-O-rutinoside betaine (B1666868) rely on a combination of advanced spectroscopic and spectrometric techniques. As this molecule is the conjugate base of the more commonly analyzed cyanidin 3-O-rutinoside cation, much of the available data is derived from analyses performed under acidic conditions where the flavylium cation is the predominant species. ebi.ac.uknih.gov The betaine form, which is the major species at a neutral pH of 7.3, arises from the deprotonation of the 5-hydroxy group on the chromene ring. ebi.ac.uk The collective data from various analytical methods provide a complete picture of its molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of complex natural products like cyanidin 3-O-rutinoside. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are employed to establish the connectivity of atoms and the stereochemistry of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. For cyanidin 3-O-rutinoside, the spectrum shows distinct signals corresponding to the aromatic protons of the aglycone (the cyanidin core) and the protons of the two sugar units (glucose and rhamnose). Key signals include those for the anomeric protons of the glucose and rhamnose units, which are crucial for determining the nature and stereochemistry of the glycosidic linkages.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical shifts of all carbon atoms within the molecule. nih.govspectrabase.com The data is used to confirm the carbon skeleton of the cyanidin aglycone and the two sugar moieties. The chemical shifts of the anomeric carbons are particularly diagnostic for identifying the sugars and their linkage positions.
A representative set of NMR data for the cationic form, cyanidin-3-O-rutinoside, is presented below. rsc.org These values are fundamental for confirming the core structure that constitutes the betaine form.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Cyanidin-3-O-rutinoside (in CD₃OD)
| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, J in Hz) |
| Aglycone (Cyanidin) | ||
| 2 | 147.5 | |
| 3 | 135.2 | |
| 4 | 144.7 | 8.82 (s, 1H) |
| 5 | 157.4 | |
| 6 | 94.9 | 6.58 (d, J=1.8 Hz, 1H) |
| 7 | 159.1 | |
| 8 | 103.2 | 6.80 (d, J=1.2 Hz, 1H) |
| 1' | 120.0 | |
| 2' | 113.0 | 7.70 (s, 2H) |
| 3' | 145.5 | |
| 4' | 112.7 | |
| 5' | - | |
| 6' | - | |
| Glucose | ||
| 1'' | 101.5 | 5.42 (d, J=7.8 Hz, 1H) |
| 2'' | 70.8 | 3.50-3.53 (m, 2H) |
| 3'' | 77.9 | 3.65-3.73 (m, 3H) |
| 4'' | 70.6 | 3.43-3.46 (m, 1H) |
| 5'' | 78.6 | 3.20-3.23 (m, 1H) |
| 6'' | 67.0 | 3.84-3.86(m, 1H) |
| Rhamnose | ||
| 1''' | 103.2 | 4.62(d, J=7.2 Hz, 1H) |
| 2''' | 75.8 | 3.92-3.95 (m, 1H) |
| 3''' | 77.7 | 3.65-3.73 (m, 3H) |
| 4''' | 82.5 | 2.88-2.92 (m, 1H) |
| 5''' | - | 3.08-3.11 (m, 1H) |
| 6''' | - |
Data adapted from a study on cyanidin-3-O-rutinoside. rsc.org 2D NMR experiments (not detailed here) would further confirm the assignments and through-bond correlations, such as the linkage between the glucose C-6'' and the rhamnose C-1'''.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of cyanidin 3-O-rutinoside betaine exhibits several key absorption bands. researchgate.net A broad band in the region of 3600–3000 cm⁻¹ is characteristic of the stretching vibrations of the numerous hydroxyl (O-H) groups in the phenolic rings and the sugar moieties. researchgate.net Bands corresponding to C-H stretching in the aromatic and aliphatic parts of the molecule are also observed. researchgate.net The absorption bands in the fingerprint region (below 1600 cm⁻¹) are complex but provide a unique signature for the molecule, including C=C aromatic ring stretching and C-O stretching vibrations from the ether linkages and hydroxyl groups. researchgate.netresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for highly conjugated systems like anthocyanins. Cyanidin 3-O-rutinoside exhibits two characteristic absorption maxima. researchgate.net The first, in the visible region, is typically found around 516-520 nm, which is responsible for the compound's deep red-purple color. researchgate.net A second major absorption band appears in the UV region, at approximately 280 nm. researchgate.netscispace.com The exact position and intensity of these peaks are sensitive to the pH of the solution due to the different structural forms the anthocyanin can adopt (flavylium cation, carbinol pseudobase, quinonoidal base, chalcone). researchgate.net For the betaine form, the quinonoidal structure contributes significantly to the absorption profile.
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. For the cationic form (keracyanin cation), the molecular formula is C₂₇H₃₁O₁₅⁺, with a calculated exact mass of 595.1666 m/z. nih.govmassbank.eu The betaine form has the neutral formula C₂₇H₃₀O₁₅, with a monoisotopic mass of 594.15845 Da. uni.lu
Tandem Mass Spectrometry (MS/MS): MS/MS analysis involves the isolation of a specific parent ion (e.g., the molecular ion at m/z 595) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's structure. The fragmentation pattern of cyanidin 3-O-rutinoside is well-characterized. researchgate.netresearchgate.net The most prominent fragmentation involves the cleavage of the glycosidic bonds.
The primary fragmentation pathways observed in positive ion mode are:
Loss of the Rutinoside Moiety: The parent ion [M+H]⁺ at m/z 595 readily loses the entire rutinoside sugar unit (308 Da) to produce the aglycone fragment, cyanidin, at m/z 287. researchgate.net This is often the most abundant fragment ion.
Sequential Sugar Loss: A sequential loss of the sugar units can also be observed. The initial loss of the terminal rhamnose unit (146 Da) results in a fragment ion at m/z 449, corresponding to cyanidin-3-O-glucoside. This ion can then lose the glucose unit (162 Da) to yield the same cyanidin aglycone at m/z 287. researchgate.net
Table 2: Characteristic Mass Spectrometry Fragmentation of Cyanidin-3-O-rutinoside Cation
| m/z (mass-to-charge ratio) | Identity | Description |
| 595 | [M+H]⁺ | Molecular ion (Cyanidin-3-O-rutinoside) |
| 449 | [M+H - 146]⁺ | Fragment from loss of the rhamnose unit |
| 287 | [M+H - 308]⁺ | Aglycone fragment (Cyanidin) from loss of the rutinoside unit |
This fragmentation pattern is a definitive signature for the identification of cyanidin-3-O-rutinoside in complex mixtures. researchgate.netresearchgate.net
Chiroptical Spectroscopic Methods
Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are used to investigate the stereochemical aspects of chiral molecules. This compound is a chiral molecule due to the presence of multiple stereocenters in its glucose and rhamnose sugar moieties. CD spectroscopy measures the differential absorption of left and right circularly polarized light, which can provide information about the absolute configuration of the sugar units and the conformation of the glycosidic linkages. While specific CD spectra for this compound are not widely published, the technique is broadly applied to flavonoids and anthocyanins to confirm the D/L configuration of the sugars and to study conformational changes upon binding to other molecules or changes in the environment.
Quantitative Determination and Bioanalytical Method Development
Accurate quantification of this compound in various matrices, such as plant extracts and biological samples, is essential for research and quality control. Several analytical methods have been developed for this purpose, with High-Performance Liquid Chromatography (HPLC) being the most prevalent. frontiersin.org
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for the separation and quantification of anthocyanins. mtoz-biolabs.comnih.gov A typical method involves a reversed-phase column (e.g., C18) with a gradient elution system. nih.gov The mobile phase usually consists of an acidified aqueous solvent (e.g., water with formic or trifluoroacetic acid) and an organic modifier like acetonitrile (B52724) or methanol. nih.gov Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector set to the visible maximum of the anthocyanin (around 520 nm). nih.gov Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard. researchgate.net For more complex samples or lower concentrations, HPLC coupled with mass spectrometry (LC-MS) provides enhanced selectivity and sensitivity. mtoz-biolabs.com
Near-Infrared (NIR) Spectroscopy: More recently, rapid and non-destructive methods like Near-Infrared (NIR) spectroscopy have been explored for the quantitative prediction of cyanidin 3-O-rutinoside content in plant materials. frontiersin.orgnih.gov This technique, combined with chemometric models such as Partial Least Squares Regression (PLSR), can predict the concentration of the compound based on the NIR spectrum of a sample. frontiersin.org This approach offers a high-throughput alternative to traditional, time-consuming chromatographic methods. nih.gov
Bioanalytical Methods: In biological matrices like plasma or tissue, the development of robust bioanalytical methods is crucial for studying metabolism and distribution. These methods typically require extensive sample preparation, such as solid-phase extraction (SPE), to remove interfering substances. Quantification is almost exclusively performed using highly sensitive LC-MS/MS methods, which can detect and measure very low concentrations of the analyte and its metabolites. nih.gov
Compound Names Mentioned
Chromatographic Quantification with Photodiode Array (PDA) or Mass Spectrometry Detection
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the predominant techniques for the quantification of cyanidin 3-O-rutinoside. These methods offer high resolution and sensitivity, allowing for the separation of the target compound from a complex matrix.
Photodiode Array (PDA) Detection: PDA detectors are frequently used for the quantification of anthocyanins due to their ability to provide spectral information across a range of wavelengths. For cyanidin 3-O-rutinoside, detection is typically performed in the visible range, with a maximum absorbance (λmax) around 520 nm, which is characteristic for this class of compounds. bvsalud.orgresearchgate.net A study on mulberry fruit extract utilized an HPLC-PDA system with a C18 column and a gradient mobile phase of acetonitrile and water, both containing 0.5% formic acid, for the simultaneous separation of cyanidin-3-glucoside and cyanidin-3-rutinoside. bvsalud.org Similarly, a UHPLC-PDA method was developed for quantifying anthocyanins from açaí (Euterpe oleracea), where cyanidin-3-rutinoside was a major component. researchgate.netresearchgate.net
Mass Spectrometry (MS) Detection: Coupling liquid chromatography with mass spectrometry (LC-MS or LC-MS/MS) provides a higher level of specificity and sensitivity for identification and quantification. mtoz-biolabs.com Electrospray ionization (ESI) is a common interface used for anthocyanin analysis. In positive ion mode, cyanidin 3-O-rutinoside typically shows a molecular ion [M]+ at m/z 595. researchgate.netresearchgate.net Tandem mass spectrometry (MS/MS) further confirms the identity of the compound by fragmentation analysis. A characteristic fragmentation pattern involves the loss of the rhamnose moiety, resulting in a fragment ion at m/z 449 (corresponding to cyanidin-3-glucoside), and a further fragmentation to the aglycone, cyanidin, at m/z 287. researchgate.net This detailed structural information is invaluable for unambiguous peak identification in complex extracts.
| Parameter | HPLC-PDA | UHPLC-PDA-MS/MS |
| Column | Eclipse XDB-C18 (4.6 x 250 mm, 5 µm) bvsalud.org | Not specified |
| Mobile Phase | Gradient of acetonitrile (0.5% formic acid) and water (0.5% formic acid) bvsalud.org | Not specified |
| Detection Wavelength | 520 nm bvsalud.org | 520 nm researchgate.net |
| MS Ionization | Not applicable | ESI Positive Mode researchgate.net |
| Parent Ion (m/z) | Not applicable | 595 [M]+ researchgate.net |
| Fragment Ions (m/z) | Not applicable | 449, 287 researchgate.net |
Validation of Analytical Methods (e.g., linearity, accuracy, precision)
To ensure the reliability of quantitative data, the analytical methods must be thoroughly validated according to guidelines from bodies like the International Council for Harmonisation (ICH). jddtonline.info Validation encompasses several key parameters, including linearity, accuracy, and precision. jddtonline.inforesearchgate.net
Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte. For cyanidin 3-O-rutinoside, excellent linearity is often achieved. A validated HPLC method for mulberry fruit showed a high coefficient of determination (r²) of 0.9996 over a concentration range of 15.625 - 500 µg/mL. bvsalud.org Similarly, a UHPLC method for açaí extracts was validated over a concentration range of 1–48 µg/mL for cyanidin-3-rutinoside. researchgate.net An HPLC method developed for juçara extracts also demonstrated good linearity (R² = 0.994) for cyanidin-3-O-rutinoside in a range of 25 to 250 μg/mL. nih.gov
Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often evaluated through recovery studies, where a known amount of the standard is added to a sample matrix. researchgate.netresearchgate.net For an HPLC method quantifying cyanidin-3-rutinoside in mulberry, the accuracy ranged from 96.5% to 102.6%. bvsalud.org A separate validated method reported accuracy with a relative bias of less than 6.76%. researchgate.net The recovery for cyanidin-3-O-rutinoside in a method for dairy products was found to be 104.85 µg/mL. nih.gov
Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. jddtonline.info It is typically expressed as the relative standard deviation (RSD). For the mulberry fruit HPLC method, the intra-day and inter-day precision (RSD%) were in the ranges of 2.1 - 8.2% and 4.1 - 17.1%, respectively. bvsalud.org Another study reported repeatability (intra-day precision) with an RSD of less than 4.6% and intermediate precision with an RSD of less than 5.3%. researchgate.net Generally, validated chromatographic methods for anthocyanins show RSD values for repeatability and intermediate precision from <1% to <10%, which is considered acceptable for routine analysis. mdpi.com
| Validation Parameter | Reported Value | Source |
| Linearity (r²) | 0.9996 | bvsalud.org |
| 0.994 | nih.gov | |
| Concentration Range | 15.625 - 500 µg/mL | bvsalud.org |
| 1 - 48 µg/mL | researchgate.net | |
| 25 - 250 µg/mL | nih.gov | |
| Accuracy (Recovery/Bias) | 96.5 - 102.6% | bvsalud.org |
| <6.76% (relative bias) | researchgate.net | |
| Precision (RSD%) | Intra-day: 2.1 - 8.2% | bvsalud.org |
| Inter-day: 4.1 - 17.1% | bvsalud.org | |
| Repeatability: <4.6% | researchgate.net | |
| Intermediate Precision: <5.3% | researchgate.net |
Rapid Spectroscopic Prediction Techniques (e.g., Near-Infrared Spectroscopy)
While chromatographic methods are accurate and reliable, they can be time-consuming and require significant solvent use. fao.orgresearchgate.netnih.govnih.govfrontiersin.org Near-Infrared (NIR) spectroscopy, coupled with chemometric techniques like partial least squares regression (PLSR), offers a rapid, non-destructive alternative for predicting the content of cyanidin 3-O-rutinoside in various samples. fao.orgresearchgate.netnih.govnih.govfrontiersin.org
A study focused on predicting the cyanidin 3-O-rutinoside content in the tepals of Michelia crassipes demonstrated the feasibility of this approach. fao.orgresearchgate.netnih.govnih.govfrontiersin.org Spectral data was collected, and various preprocessing methods were applied to develop a robust PLSR model. fao.orgresearchgate.netnih.govnih.govfrontiersin.org The performance of the model is evaluated using several metrics, including the coefficient of determination (R²), the root mean square error (RMSE), and the residual prediction deviation (RPD). fao.orgresearchgate.netnih.govnih.govfrontiersin.org
The best-performing model in this study was achieved by combining the blockScale (BS) preprocessing method with the Significance multivariate correlation (sMC) algorithm. fao.orgresearchgate.netnih.govfrontiersin.org This model yielded a coefficient of determination (R²) of 0.72, an RMSE of 1.04%, and an RPD of 2.06. fao.orgresearchgate.netnih.govfrontiersin.org An RPD value greater than 2.0 indicates that the model has a reliable predictive ability. fao.orgresearchgate.netnih.govfrontiersin.org These results suggest that NIR spectroscopy can be effectively used for the high-throughput screening of M. crassipes for cyanidin 3-O-rutinoside content, providing an efficient tool for breeding programs and quality assessment. fao.orgresearchgate.netnih.govnih.govfrontiersin.org
| Model Parameter | Value | Description | Source |
| Technique | Near-Infrared (NIR) Spectroscopy with PLSR | Rapid, non-destructive prediction | fao.orgresearchgate.netnih.govfrontiersin.org |
| Coefficient of Determination (R²) | 0.72 | Proportion of the variance in the dependent variable that is predictable from the independent variable(s) | fao.orgresearchgate.netnih.govfrontiersin.org |
| Root Mean Square Error (RMSE) | 1.04% | The standard deviation of the prediction errors | fao.orgresearchgate.netnih.govfrontiersin.org |
| Residual Prediction Deviation (RPD) | 2.06 | Ratio of the standard deviation of the reference data to the standard error of prediction, indicating model reliability | fao.orgresearchgate.netnih.govfrontiersin.org |
Q & A
Basic Research Questions
Q. How can cyanidin 3-O-rutinoside betaine be accurately quantified in plant extracts?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) to isolate and quantify the compound. Sample preparation should include acidified methanol extraction (e.g., 0.1% HCl) to stabilize anthocyanins, followed by centrifugation and filtration to remove particulates. Calibrate with a reference standard (e.g., cyanidin 3-O-rutinoside chloride, CAS 18719-76-1) and validate recovery rates using spiked matrices .
Q. What methods are recommended to assess the stability of this compound during food processing?
- Methodological Answer : Conduct thermal degradation studies using controlled heating (e.g., 60–100°C) in model systems (aqueous buffers or fruit purees). Monitor degradation kinetics via HPLC-DAD at 520 nm. For drying processes (e.g., hot air or vacuum drying), compare first-order kinetic models to determine activation energy and half-life. Include pH adjustments (3.0–7.0) to evaluate pH-dependent stability .
Q. How does glycosylation at the C3 position influence the spectroscopic properties of cyanidin derivatives?
- Methodological Answer : Compare UV-Vis spectra of cyanidin 3-O-glucoside and this compound in aqueous alcohol systems. Rutinoside substitution (a disaccharide) induces a bathochromic shift (~10–15 nm) due to enhanced intramolecular copigmentation, increasing redness (a* value) and chroma at higher concentrations. Use CIELab colorimetry to quantify L*, a*, b*, and ΔE values under standardized lighting .
Advanced Research Questions
Q. How can researchers resolve contradictions in metabolite levels of cyanidin derivatives observed across studies?
- Methodological Answer : Apply systematic meta-analysis frameworks (e.g., PRISMA) to identify variables causing discrepancies, such as extraction protocols (e.g., solvent polarity) or genetic differences in plant sources. Use multivariate statistics (PCA or PLS-DA) to isolate factors influencing anthocyanin profiles. Cross-validate findings with isotopic labeling or transgenic models (e.g., PgMyb308-like overexpression lines) to confirm metabolic pathways .
Q. What experimental designs are optimal for studying the impact of this compound on phase II detoxification enzymes?
- Methodological Answer : Use human hepatocyte cell lines (e.g., HepG2) treated with physiologically relevant doses (1–50 µM). Measure enzyme activity via fluorometric assays (e.g., UDP-glucuronosyltransferase) and mRNA expression via qRT-PCR. Include negative controls (vehicle-only) and positive controls (e.g., quercetin). Normalize data to housekeeping genes and validate with Western blotting for protein expression .
Q. How does substitution of rutinoside vs. glucoside at C3 affect the self-association behavior of cyanidin derivatives?
- Methodological Answer : Perform dynamic light scattering (DLS) or NMR spectroscopy to compare aggregation in aqueous solutions. Rutinoside’s bulkier disaccharide structure sterically hinders intermolecular stacking, reducing self-association compared to glucoside. Quantify aggregation constants (Ka) via absorbance decay at 520 nm under varying concentrations (0.1–10 mM) .
Q. What strategies improve the reproducibility of anthocyanin-related bioactivity studies?
- Methodological Answer : Standardize protocols using guidelines from Standards for Reporting Qualitative Research (SRQR). Include detailed metadata (e.g., plant cultivar, harvest year, extraction solvent). Use reference materials (e.g., phyproof® standards) and inter-laboratory validation. For in vivo studies, apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and minimize bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
